molecular formula C20H22N4O4 B13756502 5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid CAS No. 58682-75-0

5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid

Cat. No.: B13756502
CAS No.: 58682-75-0
M. Wt: 382.4 g/mol
InChI Key: YGJAEDBTNHZJQX-UHFFFAOYSA-N
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Description

5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid is a synthetic amino acid derivative characterized by a pentanoic acid backbone substituted with two benzamido groups and a methylideneamino linker. Its structure (Figure 1) includes:

  • Benzamido groups: Enhance lipophilicity and enable π-π stacking interactions.
  • Methylideneamino bridge: Introduces rigidity and influences electronic properties.

Properties

CAS No.

58682-75-0

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

5-[[amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid

InChI

InChI=1S/C20H22N4O4/c21-20(24-18(26)15-10-5-2-6-11-15)22-13-7-12-16(19(27)28)23-17(25)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H,23,25)(H,27,28)(H3,21,22,24,26)

InChI Key

YGJAEDBTNHZJQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)NC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- typically involves the reaction of L-ornithine with benzoyl chloride and benzoylamino compounds under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to obtain the pure compound .

Industrial Production Methods

Industrial production of L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoyl and benzoylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate for various diseases.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methotrexate and Derivatives

Compound: Methotrexate (2-[(4-{(2,4-diaminopteridin-6-yl)methylamino}benzoyl)amino]pentanedioic acid) .

  • Structural Similarities :
    • Pentanedioic acid backbone.
    • Benzamido linkage.
  • Key Differences :
    • Methotrexate incorporates a pteridinyl ring (dihydrofolate reductase inhibitor), absent in the target compound.
    • Higher molecular weight (454.44 g/mol vs. ~366–443 g/mol for analogs).
  • Functional Impact :
    • Methotrexate’s pteridinyl group enables anticancer activity via folate pathway inhibition, while the target compound lacks this moiety .
Table 1: Methotrexate vs. Target Compound
Feature Methotrexate Target Compound
Core Structure Pteridinyl + benzamido Benzamido + methylideneamino
Molecular Weight 454.44 g/mol ~366–443 g/mol*
Biological Activity Anticancer (DHFR inhibition) Undocumented in evidence

*Estimated based on analogs in .

Fluorinated Benzamido Derivatives

Compound: N-(4-Aminobutoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide (7c) .

  • Structural Similarities: Benzamido group. Amino-substituted side chain.
  • Shorter carbon chain (butoxy vs. pentanoic acid).
  • Functional Impact :
    • Fluorine improves metabolic stability and membrane permeability .
Table 2: Fluorinated Analogs vs. Target Compound
Feature 7c Target Compound
Substituents 3,4-Difluoro, 4-iodo Benzamido, methylideneamino
Molecular Formula C17H18F3IN3O2 Likely C19H20N4O4*
Yield 95% Undocumented

*Estimated based on molecular analogs.

Thiazol-2-yl Amino Acid Derivatives

Compound: (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid (6f) .

  • Structural Similarities: Amino acid backbone. Aromatic substituents (benzylidene).
  • Methylpentanoic acid vs. unsubstituted pentanoic acid.
  • Functional Impact :
    • Thiazol derivatives exhibit anticancer activity via ROS generation .
Table 3: Thiazol Derivatives vs. Target Compound
Feature 6f Target Compound
Heterocycle Thiazol None
IR Signatures 1734 cm⁻¹ (C=O), 1013 cm⁻¹ (C-S) Likely amide C=O (~1690 cm⁻¹)
Bioactivity Anticancer (IC50 values) Undocumented

Guanidino-Methylideneamino Derivatives

Compound: (2S)-5-[(E)-[amino(dimethylamino)methylidene]amino]-2-[(ethoxycarbonyl)amino]pentanoic acid .

  • Structural Similarities: Methylideneamino linker. Ethoxycarbonyl group (similar to benzamido’s carbonyl).
  • Key Differences: Dimethylamino group increases basicity vs. benzamido’s neutrality. Ethoxycarbonyl vs. benzamido’s aromaticity.
  • Functional Impact: Guanidino groups enhance solubility and hydrogen-bonding capacity .

Biological Activity

Overview of 5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic Acid

This compound is a synthetic compound that belongs to the class of amino acid derivatives. Its structure suggests potential biological activity, particularly in relation to enzyme inhibition and receptor modulation.

Chemical Structure

The compound can be characterized by the following structural components:

  • Amino Group: Contributes to its basic properties and potential interactions with biological macromolecules.
  • Benzamide Moiety: Imparts stability and may enhance binding affinity to targets.
  • Pentanoic Acid Backbone: Provides a hydrophobic region that can influence membrane permeability.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For example, benzamide derivatives have been studied for their ability to inhibit proteases and kinases, which are crucial in cellular signaling pathways. The specific activity of this compound against these enzymes remains to be thoroughly investigated.

Receptor Interaction

There is evidence suggesting that amino acid derivatives can interact with neurotransmitter receptors. This interaction may lead to modulation of neurotransmission, potentially affecting conditions such as anxiety and depression. The benzamide group may enhance binding affinity to receptors such as GABA or serotonin receptors.

Anticancer Potential

Some studies have explored the anticancer properties of similar compounds, focusing on their ability to induce apoptosis in cancer cells. The presence of the benzamide moiety is often linked to increased cytotoxicity against various cancer cell lines. Future studies could elucidate whether this compound exhibits similar properties.

Case Study 1: Enzyme Inhibition

In a study investigating enzyme inhibitors, derivatives of benzamide were tested for their ability to inhibit serine proteases. The results indicated that modifications in the amino acid sequence significantly influenced inhibitory potency. This suggests that this compound could potentially be optimized for enhanced activity.

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The findings demonstrated that certain structural features correlated with increased cell death rates. While specific data on this compound is lacking, these insights could guide future research.

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